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Compound of Interest

Compound Name: AVE-0118

Cat. No.: B1666140

An In-depth Technical Guide to AVE-0118: Chemical Structure, Properties, and
Pharmacological Activity

Introduction

AVE-0118 is a multi-channel ion channel blocker that has been investigated for its therapeutic
potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the
treatment of obstructive sleep apnea (OSA). Its primary mechanism involves the modulation of
potassium and sodium channels, leading to distinct electrophysiological effects in different
tissues. This guide provides a comprehensive overview of its chemical characteristics,
pharmacological profile, and the experimental methodologies used to elucidate its function.

Chemical Structure and Properties

AVE-0118 is a complex synthetic molecule. Its identity and fundamental properties are
summarized below.

Table 1: Chemical and Physical Properties of AVE-0118
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Property Value Reference

2-((2-(4-

methoxyphenyl)acetamido)met
IUPAC Name yP y) ) [1]

hyl)-N-(2-(pyridin-3-yl)ethyl)-

[1,1'-biphenyl]-2-carboxamide

2-[2-[[[2-(4-
methoxyphenyl)acetyllamino]m
Alternate IUPAC Name ypheny) y-] ) ] [2]
ethyl]phenyl]-N-(2-pyridin-3-
ylethyl)benzamide
CAS Number 498577-53-0 [1][2]
Molecular Formula C30H29N303 [1112]
Molecular Weight 479.58 g/mol [1]
Synonyms AVEO0118, AVE 0118 [1112]

Pharmacological Properties and Mechanism of
Action

AVE-0118 exhibits a complex pharmacological profile by targeting multiple ion channels. Its
effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of
interest for distinct therapeutic applications.

Cardiovascular Effects: Atrial Fibrillation

In the context of cardiology, AVE-0118 is recognized as an atrial-selective antiarrhythmic agent.
[3] Its primary mechanism involves the blockade of several potassium channels and a notable
effect on sodium channels, which collectively contribute to the prolongation of the atrial
effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3]
This atrial-selective action is considered a key advantage, potentially reducing the risk of
proarrhythmic ventricular effects like Torsades de Pointes.[4]

The primary ion channel targets of AVE-0118 are summarized in the table below.

Table 2: lon Channel Inhibition Profile of AVE-0118
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lon Channel Target  Current ICso0 Value Reference
IKur (ultrarapid

Kv1.5 B 1.1 pM - 6.2 pM [3][5]
delayed rectifier)

Kv4.3 Ito (transient outward) 3.4 uM [3]

) IKAch (acetylcholine-

Kir3.4 - 4.5 uM [3]
sensitive)
IKr (rapid delayed

hERG (KCNH2) 8.4 UM - 10 uM [3][5]

rectifier)

INa (fast sodium
Navl.5
current)

Reduces peak current
by ~37% at 10 uM

The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the

sodium channel current (INa) are believed to be the principal contributors to its ability to

prolong atrial ERP and suppress atrial fibrillation.[1][6]
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AVE-0118 Action
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Mechanism of AVE-0118 in Atrial Fibrillation.

Respiratory Effects: Obstructive Sleep Apnea

AVE-0118 has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The
therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the
upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, AVE-
0118 is thought to increase their excitability. This heightened sensitivity enhances the negative
pressure reflex (NPR), an important physiological response where the UA dilator muscles (like
the genioglossus) contract to maintain airway patency when negative pressure is generated

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1666140?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.researchgate.net/publication/236600365_Sensitization_of_Upper_Airway_Mechanoreceptors_as_a_New_Pharmacologic_Principle_to_Treat_Obstructive_Sleep_Apnea_Investigations_with_AVE0118_in_Anesthetized_Pigs
https://pmc.ncbi.nlm.nih.gov/articles/PMC3624824/
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/product/b1666140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

during inspiration.[8] Topical administration to the nasal passages has been shown to be
effective in animal models.[8]

Experimental Protocols

The pharmacological properties of AVE-0118 have been characterized through various in vivo
and in vitro experiments.

In Vivo Safety Assessment in a Rabbit Model of
Congestive Heart Failure (CHF)

This experiment was designed to evaluate the cardiac safety profile of AVE-0118 in the
presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]

Objective: To assess the effect of AVE-0118 on the QTc interval and arrhythmogenesis in
healthy vs. CHF rabbits.

¢ Animal Model: New Zealand white rabbits.

e CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30
days to induce congestive heart failure.

e Drug Administration:

o AVE-0118 was administered intravenously at a dose of 1 mg/kg.

o Control drugs included dofetilide (0.02 mg/kg) and terfenadine (2 mg/kg), known IKr
blockers.

o Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30
minutes following the administration of each drug, both at baseline and after the induction of
CHF.

o Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc
interval and caused arrhythmias in the CHF state, AVE-0118 did not cause QTc prolongation
or arrhythmias, demonstrating a superior safety profile in this model.[4]
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Experimental Workflow: CHF Safety Study
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- Terfenadine (2 mg/kg)
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Compare Drug Effects
in BL vs. CHF
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Workflow for CHF Safety Assessment.
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In Vivo Efficacy in a Pig Model of Obstructive Sleep
Apnea

This study investigated the potential of AVE-0118 to prevent upper airway collapse by

modulating mechanoreceptor sensitivity.[8]

Objective: To determine if topical AVE-0118 could sensitize the negative pressure reflex and
inhibit UA collapse.

Animal Model: Anesthetized, spontaneously breathing pigs.

Experimental Setup: A model of UA collapsibility was established where the application of
negative pressure to the airway induced collapse, identified by changes in tracheal pressure
and airflow.

Drug Administration: AVE-0118 was administered topically to the upper airway via the
nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.

Measurements:

o The threshold of the negative pressure reflex was determined by measuring the negative
pressure required to activate the genioglossus muscle.

o UA collapsibility was assessed by determining the negative pressure at which the airway
collapsed.

Key Findings: AVE-0118 produced a dose-dependent sensitization of the NPR, allowing the
genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to
prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect
was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.

[8]

In Vitro Electrophysiological Analysis of Cardiac lon
Channels

These experiments aimed to dissect the specific effects of AVE-0118 on atrial and ventricular

action potentials and sodium channel currents.[6]
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» Objective: To characterize the effects of AVE-0118 on action potential parameters in atrial
and ventricular tissue and on the SCN5A sodium channel.

e Method 1: Action Potential Recording:
o Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.

o Technique: Standard microelectrode techniques were used to impale cardiac cells and
record action potentials.

o Parameters Measured: Action Potential Duration (APD), Effective Refractory Period
(ERP), and maximum upstroke velocity (Vmax).

e Method 2: Voltage-Clamp on SCN5A Channels:

o Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human
SCN5A sodium channel.

o Technique: Whole-cell patch-clamp technique was used to measure the sodium current
(INa).

o Protocol: A series of voltage steps were applied to measure the peak current amplitude
and the voltage-dependence of steady-state inactivation.

o Key Findings: AVE-0118 prolonged ERP in atrial tissue without significantly changing APD,
an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium
current and shifted the inactivation curve to more negative potentials, thereby reducing
sodium channel availability, which contributes to its atrial-selective effects.[6]

Conclusion

AVE-0118 is a pharmacologically complex molecule with significant potential as both an atrial-
selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its
mechanism, centered on the modulation of multiple ion channels, provides a unique
therapeutic profile. The detailed experimental protocols outlined above have been crucial in
defining its effects and demonstrating its potential safety and efficacy in preclinical models.
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Further research is necessary to translate these findings into clinical applications for patients
with atrial fibrillation and sleep-disordered breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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